A Technical Guide to L-Valine-d8: Properties, Analysis, and Applications
A Technical Guide to L-Valine-d8: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Valine-d8, a deuterated stable isotope of the essential amino acid L-Valine. This document details its physicochemical properties, provides in-depth experimental protocols for its use in quantitative analysis, and explores its application in metabolic research.
Core Properties of L-Valine-d8
L-Valine-d8 is a vital tool in bioanalytical and metabolic research, primarily serving as an internal standard for the accurate quantification of L-Valine in various biological matrices. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 125.20 g/mol | [1][2][3][4][5][6][7] |
| Monoisotopic Mass | 125.129192561 Da | [1] |
| Molecular Formula | C₅H₃D₈NO₂ | [2][3][4][5][6] |
| CAS Number | 35045-72-8 | [1][2][3][4] |
| Appearance | White to Off-White Solid | [3][5][6] |
| Purity | ≥98% isotopic enrichment | [7] |
| Solubility | Soluble in water and aqueous acids | [5][6] |
Experimental Protocols
The primary application of L-Valine-d8 is as an internal standard in isotope dilution mass spectrometry for the precise quantification of L-Valine.[2]
Determination of Molecular Weight and Isotopic Enrichment
The molecular weight and isotopic enrichment of L-Valine-d8 are determined using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation between the deuterated compound and its natural abundance counterpart.
A general procedure for this determination involves:
-
Mass Spectrometer Linearity Evaluation : The natural abundance (unlabeled) L-Valine is injected at various concentrations to confirm the linearity of the instrument's response.[6]
-
Mass Cluster Purity Determination : The isotopic distribution of the natural abundance L-Valine is measured to understand the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N).[6]
-
Theoretical Isotope Distribution Calculation : The theoretical mass distribution for L-Valine-d8 is calculated at various potential isotopic enrichment levels.[6]
-
Comparison and Regression : The experimentally measured isotope distribution for the L-Valine-d8 sample is compared with the calculated theoretical distributions using linear regression to determine the precise isotopic enrichment.[6]
Quantitative Analysis of L-Valine in Biological Samples via LC-MS/MS
This protocol outlines a robust method for quantifying L-Valine in plasma using L-Valine-d8 as an internal standard.
Objective: To accurately measure the concentration of L-Valine in plasma samples.
Materials:
-
L-Valine analytical standard
-
L-Valine-d8 (Internal Standard, IS)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid
-
Protein precipitation agent (e.g., 10% w/v sulfosalicylic acid or acetonitrile)
-
Biological plasma samples, calibration standards, and quality control (QC) samples
Methodology:
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Valine and L-Valine-d8 in a suitable solvent, such as 0.1 M HCl or water.
-
Working Standard Solutions: Create a series of calibration standards by serially diluting the L-Valine stock solution.
-
Internal Standard Working Solution: Prepare a working solution of L-Valine-d8 at a fixed concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Thaw plasma samples, calibrators, and QC samples on ice.
-
To 50 µL of each sample, add 10 µL of the Internal Standard Working Solution.
-
Vortex briefly to mix.
-
Add 100 µL of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).
-
Vortex thoroughly for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable column for amino acid analysis, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Optimized precursor/product ion transitions for L-Valine and L-Valine-d8 are required.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both L-Valine and L-Valine-d8.
-
Calculate the peak area ratio of the analyte (L-Valine) to the internal standard (L-Valine-d8).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.
-
Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualized Workflows and Pathways
Logical Relationship in Isotope Dilution
The core principle of using L-Valine-d8 for quantification is based on the predictable relationship between the analyte and its stable isotope-labeled internal standard.
Experimental Workflow for L-Valine Quantification
The following diagram illustrates the step-by-step experimental process for the quantitative analysis of L-Valine.
L-Valine in Metabolic Signaling
L-Valine, as a branched-chain amino acid (BCAA), is not only a building block for proteins but also a signaling molecule. It plays a role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
